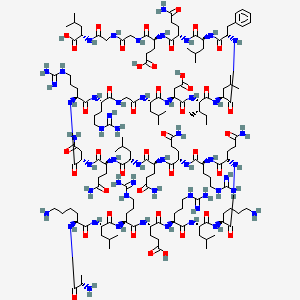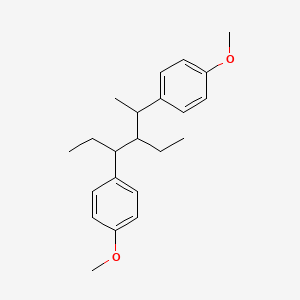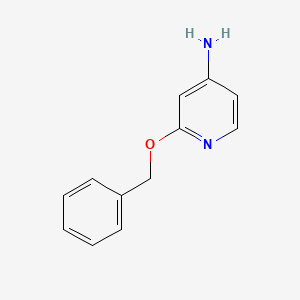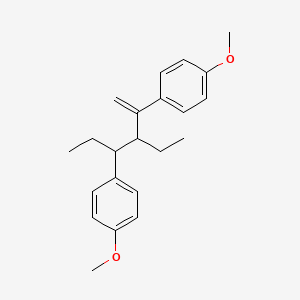
Risedronic Acid Monoethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Risedronic Acid Monoethyl Ester is a derivative of risedronic acid, a bisphosphonate compound commonly used in the treatment of osteoporosis and other bone-related disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Risedronic Acid Monoethyl Ester typically involves the esterification of risedronic acid. One common method includes the reaction of risedronic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the monoethyl ester along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound may utilize similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Risedronic Acid Monoethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to risedronic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Risedronic acid and ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives of this compound with different functional groups.
科学的研究の応用
Risedronic Acid Monoethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bisphosphonate derivatives.
Biology: Studied for its potential effects on bone metabolism and its interactions with biological molecules.
Medicine: Investigated for its potential use in the treatment of bone-related disorders and as a drug delivery agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用機序
Risedronic Acid Monoethyl Ester exerts its effects primarily through its interaction with bone hydroxyapatite. Upon binding to bone mineral, it is internalized by osteoclasts during bone resorption. Inside osteoclasts, the compound inhibits farnesyl pyrophosphate synthase, an enzyme critical for the prenylation of small GTPase signaling proteins. This inhibition leads to the induction of osteoclast apoptosis, thereby reducing bone resorption and turnover .
類似化合物との比較
Similar Compounds
Alendronic Acid: Another bisphosphonate used for similar therapeutic purposes.
Ibandronic Acid: Known for its potency and longer duration of action.
Zoledronic Acid: A more potent bisphosphonate with a broader range of applications.
Uniqueness
Risedronic Acid Monoethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its bioavailability and reduce side effects compared to other bisphosphonates .
特性
IUPAC Name |
[1-[ethoxy(hydroxy)phosphoryl]-1-hydroxy-2-pyridin-3-ylethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO7P2/c1-2-17-19(15,16)9(11,18(12,13)14)6-8-4-3-5-10-7-8/h3-5,7,11H,2,6H2,1H3,(H,15,16)(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZAWNBBFXHEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)


![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
